molecular formula C21H26N4O2 B7077811 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea

1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B7077811
M. Wt: 366.5 g/mol
InChI Key: KOMLRNCYWWYGKC-UHFFFAOYSA-N
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Description

1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is a complex organic compound that features a unique combination of pyridine and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and indole intermediates, which are then coupled through a series of reactions to form the final urea derivative. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyridine or indole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridine carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(1H-indol-3-yl)ethyl]urea
  • 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-2-yl)ethyl]urea

Uniqueness

Compared to similar compounds, 1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its combination of pyridine and indole moieties provides a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

1-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-5-4-7-19-20(15)17(13-24-19)8-10-23-21(27)25-12-16(14-26)11-18-6-2-3-9-22-18/h2-7,9,13,16,24,26H,8,10-12,14H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMLRNCYWWYGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCNC(=O)NCC(CC3=CC=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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